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Compound of Interest

Compound Name: dCeMM4

Cat. No.: B10854763 Get Quote

An In-depth Technical Guide to the dCeMM4 Mechanism of Action

Introduction
dCeMM4 is a small molecule classified as a "molecular glue" degrader.[1][2] Unlike traditional

enzyme inhibitors, molecular glues function by inducing or stabilizing interactions between two

proteins that would not normally associate.[3] This induced proximity can be harnessed to co-

opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate

specific target proteins.[4][5] dCeMM4 specifically triggers the degradation of Cyclin K, a crucial

regulator of transcription, by mediating its interaction with an E3 ubiquitin ligase complex. This

guide provides a detailed technical overview of the mechanism of action, supporting

quantitative data, and the experimental protocols used to elucidate dCeMM4's function.

Core Mechanism of Action
dCeMM4's primary mechanism is the induced degradation of Cyclin K through the formation of

a ternary complex. The process involves the CDK12-Cyclin K complex, the dCeMM4 molecule,

and the CRL4B E3 ubiquitin ligase complex.

Ternary Complex Formation: dCeMM4 acts as a molecular adhesive, promoting a direct

interaction between the CDK12-Cyclin K protein complex and the DDB1 component of the

Cullin-RING Ligase 4B (CRL4B) E3 ubiquitin ligase. In this ternary structure, CDK12

functions primarily as an adaptor protein, positioning its partner, Cyclin K, for interaction with

the ligase.
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Ubiquitination of Cyclin K: Once the proximity is established, the E3 ligase complex

facilitates the transfer of ubiquitin molecules to Cyclin K. This polyubiquitination marks Cyclin

K as a substrate for proteasomal degradation.

Proteasomal Degradation: The polyubiquitinated Cyclin K is recognized and degraded by the

26S proteasome, leading to its rapid and efficient removal from the cell.

Downstream Consequences: The degradation of Cyclin K impairs the kinase activity of its

catalytic partner, CDK12. This leads to reduced phosphorylation of RNA Polymerase II,

resulting in global transcriptional downregulation and subsequent apoptosis. While Cyclin K

is the primary target for degradation, its associated kinases, CDK12 and CDK13, experience

a milder destabilization.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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